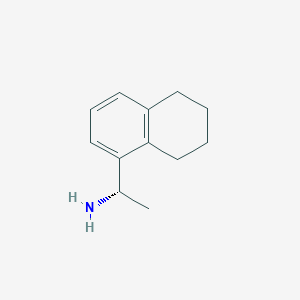
(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene ring structure attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as acyl chlorides or isocyanates are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of amides or carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In the field of medicine, (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with receptors or enzymes, modulating their activity. The tetrahydronaphthalene ring structure may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanol: A related compound with a hydroxyl group instead of an amine group.
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone: The ketone precursor used in the synthesis of the amine.
Uniqueness
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both the tetrahydronaphthalene ring and the ethanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8-9H,2-3,5,7,13H2,1H3/t9-/m0/s1 |
Clé InChI |
BBIYYVNEPUDYHG-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC2=C1CCCC2)N |
SMILES canonique |
CC(C1=CC=CC2=C1CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)




![2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)
![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)




